molecular formula C12H16O2 B7996881 3-[(sec-Butyloxy)methyl]benzaldehyde

3-[(sec-Butyloxy)methyl]benzaldehyde

Cat. No.: B7996881
M. Wt: 192.25 g/mol
InChI Key: SRAZDARRBDUXSV-UHFFFAOYSA-N
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Description

3-[(sec-Butyloxy)methyl]benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a sec-butyloxy ether group at the 3-position. The sec-butyloxy group introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and biological activity compared to simpler benzaldehyde derivatives.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10(2)14-9-12-6-4-5-11(7-12)8-13/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAZDARRBDUXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(sec-Butyloxy)methyl]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sec-butyloxy group. The reaction conditions generally include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(sec-Butyloxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sec-butyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Sec-butyl bromide in the presence of a base like potassium carbonate in acetone or DMF.

Major Products Formed

    Oxidation: 3-[(sec-Butyloxy)methyl]benzoic acid.

    Reduction: 3-[(sec-Butyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-[(sec-Butyloxy)methyl]benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(sec-Butyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its aldehyde and sec-butyloxy functional groups. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position significantly alter molecular weight, polarity, and electronic properties. Below is a comparative analysis with key analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
3-[(sec-Butyloxy)methyl]benzaldehyde sec-Butyloxy ether at C3 ~192.2 (calculated) Intermediate with steric bulk N/A
3-(1H-Imidazol-1-ylmethyl)benzaldehyde Imidazole group at C3 186.21 Drug synthesis intermediate
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde Piperazinyl group at C3 218.3 Potential CNS drug candidate
4-(Benzyloxy)-3-phenethoxybenzaldehyde Benzyloxy + phenethoxy at C3/C4 330.4 (calculated) Synthetic intermediate for sensors
HL-3-qui (pH sensor) Quinolinylimino group at C3 N/A Ratiometric pH sensing

Key Observations :

  • Electronic Effects: Ether groups (e.g., sec-butyloxy) are weaker electron donors compared to amine-containing substituents (e.g., piperazinyl), which may influence aldehyde reactivity in condensation reactions .
pH Sensing Capabilities
  • HL-3-qui and HL-6-qui: These quinoline-derived benzaldehydes exhibit ratiometric pH sensing via fluorescence shifts (464 nm → 530 nm) in alkaline conditions, attributed to intramolecular charge transfer (ICT) .
  • HL-2-qui: Lacks ratiometric properties due to the quinoline substituent’s position, highlighting the critical role of substituent orientation .
Pharmaceutical Potential
  • 3-(1H-Imidazol-1-ylmethyl)benzaldehyde : Used in synthesizing antifungal and anticancer agents due to imidazole’s metal-chelating properties .
  • 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde : The piperazine moiety enhances blood-brain barrier penetration, making it relevant for central nervous system (CNS) drugs .
  • Hydroxybenzaldehyde Derivatives () : Derivatives like 4-hydroxy-3-methoxybenzaldehyde show antibacterial and herbicidal activities, suggesting that substitution with alkoxy groups (e.g., sec-butyloxy) could modulate bioactivity .

Structural and Spectroscopic Comparisons

  • Fluorescence Properties: Quinoline-based sensors (HL-3-qui) show pH-dependent emission shifts, while the target compound’s aldehyde group may quench fluorescence unless conjugated with π-systems .
  • Thermal Stability : Bulky substituents like sec-butyloxy may enhance thermal stability compared to methoxy or ethoxy analogs (), though direct data is needed .

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